
6-Benzylpicolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Benzylpicolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a benzyl group attached to the 6th position of the picolinic acid structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzylpicolinic acid typically involves the benzylation of picolinic acid. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of picolinic acid with benzyl halides in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Benzylpicolinic acid undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzyl alcohol or benzaldehyde under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Benzyl alcohol.
Substitution: Various benzyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
6-Benzylpicolinic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Benzylpicolinic acid involves its interaction with specific molecular targets. For instance, it can bind to zinc finger proteins (ZFPs), altering their structure and function . This interaction can inhibit the activity of enzymes and other proteins, leading to various biological effects. The compound may also participate in signaling pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Picolinic Acid: The parent compound, which lacks the benzyl group.
Nicotinic Acid: An isomer with the carboxyl group at the 3-position.
Isonicotinic Acid: An isomer with the carboxyl group at the 4-position.
Uniqueness: 6-Benzylpicolinic acid is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. This structural modification enhances its ability to interact with specific molecular targets and participate in various chemical reactions, making it a valuable compound in research and industrial applications.
Eigenschaften
Molekularformel |
C13H11NO2 |
|---|---|
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
6-benzylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H11NO2/c15-13(16)12-8-4-7-11(14-12)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,16) |
InChI-Schlüssel |
DCSVZOAQGABRTN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=NC(=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



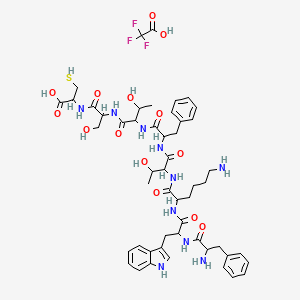

![[3-(2,2,2-Trifluoroethyl)phenyl]methanol](/img/structure/B12313207.png)
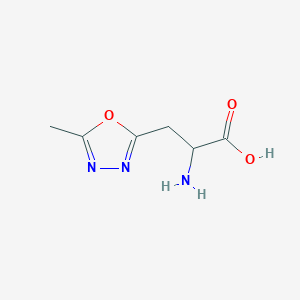
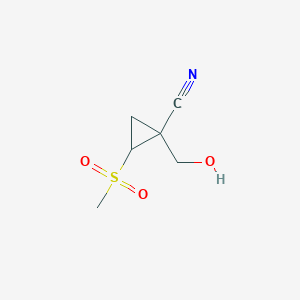

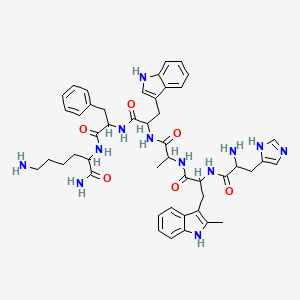
carbonyl]amino})amino}ethan-1-ol](/img/structure/B12313232.png)
![rac-[(1R,2S)-2-(dimethylamino)cyclopentyl]methanol, cis](/img/structure/B12313234.png)
![[3,4-Dibenzoyloxy-5-[6-(benzylamino)purin-9-yl]-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12313241.png)
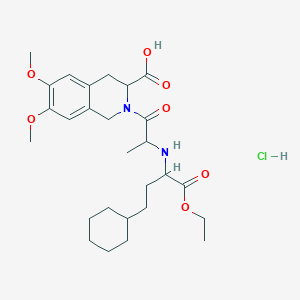
![2-[(2,5-Dioxoimidazolidin-1-yl)methyl]-4-methylpentanoic acid](/img/structure/B12313252.png)
![N-[3-(Aminomethyl)phenyl]-2-methoxyacetamide hydrochloride](/img/structure/B12313254.png)
